2,4,6-Triphenoxy-1,3,5-triazine

Catalog No.
S702568
CAS No.
1919-48-8
M.F
C21H15N3O3
M. Wt
357.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Triphenoxy-1,3,5-triazine

CAS Number

1919-48-8

Product Name

2,4,6-Triphenoxy-1,3,5-triazine

IUPAC Name

2,4,6-triphenoxy-1,3,5-triazine

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H

InChI Key

IYDYVVVAQKFGBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4

Hole-Blocking Material for Electroluminescent Devices (ELDs):

2,4,6-Triphenoxy-1,3,5-triazine has been investigated as a potential hole-blocking material (HBM) for electroluminescent devices (ELDs). [] HBLs play a crucial role in improving the efficiency and stability of ELDs by preventing the flow of holes (positively charged carriers) from the anode to the emitting layer.

Studies have shown that 2,4,6-Triphenoxy-1,3,5-triazine exhibits good hole-blocking properties due to its high ionization potential and low hole mobility. [] However, further research is needed to optimize its performance and explore its potential in different types of ELDs.

Studying Steric Effects in Triazine Systems for Polymer Formation:

2,4,6-Triphenoxy-1,3,5-triazine has also been used as a model compound to study the influence of steric effects on the formation of polymeric structures within the triazine system. []

The research explores how the bulky phenoxy groups attached to the triazine ring affect its reactivity and ability to form linkages with other molecules, ultimately influencing the formation of polymers with specific properties. [] This knowledge can be valuable for designing novel triazine-based polymers for various applications.

Synthesis of Silver(I) Polymers:

2,4,6-Triphenoxy-1,3,5-triazine has been employed as a ligand in the synthesis of coordination polymers containing silver(I) ions. [] These polymers exhibit interesting properties, including photoluminescence and potential applications in areas like catalysis and sensing. []

2,4,6-Triphenoxy-1,3,5-triazine is an organic compound characterized by a triazine ring substituted with three phenoxy groups. Its molecular formula is C${21}$H${15}$N${3}$O${3}$, and it has a molecular weight of approximately 357.36 g/mol. The compound typically appears as a white to almost white powder or crystals and has a melting point ranging from 234 °C to 238 °C . It is known for its stability and solubility in organic solvents.

The chemical behavior of 2,4,6-Triphenoxy-1,3,5-triazine includes:

  • Hydrolysis: The phenoxy groups can undergo hydrolysis under strong acidic or basic conditions, leading to the cleavage of these groups .
  • Substitution Reactions: The nitrogen atoms in the triazine ring can participate in substitution reactions with various electrophiles or nucleophiles .
  • Coordination Chemistry: This compound can form coordination complexes with metal ions through the nitrogen atoms in the triazine ring .

2,4,6-Triphenoxy-1,3,5-triazine can be synthesized through several methods:

  • Condensation Reactions: One common method involves the reaction of phenol derivatives with cyanuric chloride in the presence of a base.
  • Substitution Reactions: The introduction of phenoxy groups onto the triazine core can also be achieved through nucleophilic substitution reactions involving suitable phenolic compounds .

This compound finds applications in various fields:

  • Materials Science: Due to its stable structure and potential for forming coordination complexes, it is used in creating advanced materials.
  • Organic Synthesis: It serves as an intermediate in synthesizing other organic compounds.
  • Pharmaceuticals: There is potential for use in drug development due to its biological activity.

Several compounds share structural similarities with 2,4,6-Triphenoxy-1,3,5-triazine. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2,4-Diphenyl-1,3,5-triazineTwo phenyl groupsLess sterically hindered than triphenoxy variant
2-Amino-4-(phenoxy)-1,3,5-triazineAmino group presentExhibits different reactivity due to amino substitution
2-Hydroxy-4-(phenoxy)-1,3,5-triazineHydroxy group presentIncreased solubility and potential for hydrogen bonding

2,4,6-Triphenoxy-1,3,5-triazine stands out due to its three phenoxy substituents which enhance its stability and potentially broaden its application range compared to other triazines.

XLogP3

5.6

Melting Point

233.5 °C

UNII

EI8X45A9IB

Other CAS

1919-48-8

Wikipedia

1,3,5-Triazine, 2,4,6-triphenoxy-

General Manufacturing Information

1,3,5-Triazine, 2,4,6-triphenoxy-: INACTIVE

Dates

Modify: 2023-08-15

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